methyl 4-{1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate
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Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The analysis would involve a detailed examination of the synthetic route, including the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the determination of the physical arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and the study of reaction mechanisms .Physical and Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, density, and reactivity. These properties can provide important information about the behavior of the compound in different environments .Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors
Mode of Action
It’s worth noting that similar compounds have been found to bind with high affinity to their targets, resulting in various biological activities . The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities These activities suggest that the compound may affect a variety of biochemical pathways
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . The impact of these properties on the bioavailability of this specific compound would require further investigation.
Result of Action
Similar compounds have been found to have various biological effects, including inhibitory activity against certain viruses and protective effects against oxidative stress
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of oxidative stress
Safety and Hazards
Properties
IUPAC Name |
methyl 4-[[1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-28-21(27)15-5-8-18(9-6-15)23-20(26)16-7-10-19(25)24(13-16)12-14-3-2-4-17(22)11-14/h2-11,13H,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKWKVRNKZSHEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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